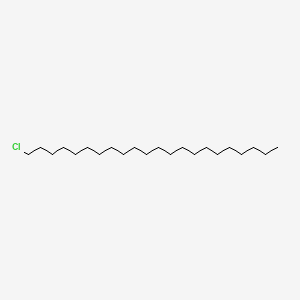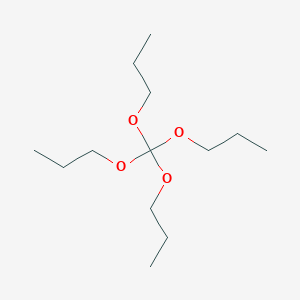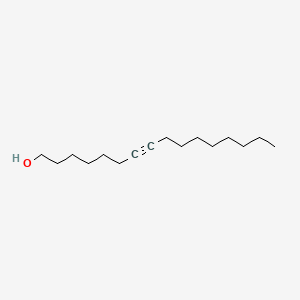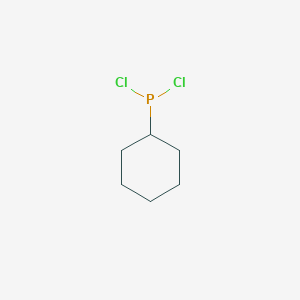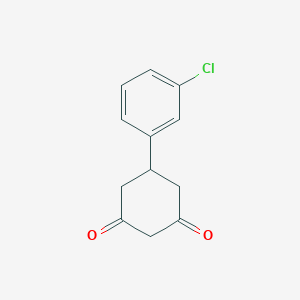
2-Methyl-4-octanone
Descripción general
Descripción
2-Methyl-4-octanone is a building block ketone used for proteomics research and as pharmaceutical intermediates . It has the molecular formula C9H18O and a molecular weight of 142.2386 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
This compound is a colorless clear liquid . It has a density of 0.8±0.1 g/cm3, a boiling point of 180.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C .
Aplicaciones Científicas De Investigación
1. Role in Insect Communication and Control
2-Methyl-4-octanone has been identified as a major compound in the aggregation pheromone of the agave weevil, Scyphophorus acupunctatus. Research has shown that the electrophysiological and behavioral response to this compound varies among weevil populations from different crops and geographical regions. The study also noted the influence of the insect's age on these responses, and genetic variations in mitochondrial DNA suggest groups with different responses to this compound. This information is crucial for designing control methods based on regional and host type variations (Azuara-Domínguez et al., 2013).
2. Potential as a Biopesticide Alternative
A study explored the potential of aliphatic n-methyl ketones, such as 2-octanone, as fumigants and alternatives to traditional synthetic compounds like methyl bromide. The research found that compounds like 2-octanone have promising efficacy against various pests, including fire ants, German cockroaches, and tobacco budworm eggs. This suggests the potential for this compound to be a viable alternative in pest control strategies (Zhu et al., 2018).
3. Industrial Application in Catalytic Oxidation
In an industrial context, this compound's role was explored in the catalytic oxidation of 2-octanol using hydrogen peroxide. The study used calorimetric techniques to identify reaction pathways and safety issues. This research is significant for understanding the safe operational parameters and reaction pathways for using this compound in industrial processes (Sun et al., 2019).
4. Application in Liquid-Phase Microextraction Techniques
This compound was used in a study developing a liquid microextraction procedure for enhancing the sensitivity of isothiazolinone biocides determination in adhesives. The study employed a three-phase hollow-fiber liquid-phase microextraction technique, indicating the compound's utility in sensitive chemical analysis and quality control in food packaging materials (Rosero-Moreano et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyloctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKJDZASFIJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074308 | |
| Record name | 2-Methyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7492-38-8 | |
| Record name | 4-Octanone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methyl-4-octanone interact with agave weevils and what are the downstream effects?
A1: this compound is a volatile compound that acts as an aggregation pheromone for agave weevils. [, , , ] It is released by male weevils and attracts both males and females, facilitating mating and aggregation on host plants. [] This attraction is mediated through the weevils' olfactory system, where specialized receptors on their antennae detect and bind to the pheromone molecules. [] This binding triggers a neural response that ultimately leads to behavioral changes, prompting the weevils to move towards the source of the pheromone. [, ]
Q2: Are there any alternative attractants to this compound for monitoring agave weevil populations?
A3: Research has explored the use of fermented agave tissue as a potential attractant for agave weevils in conjunction with this compound. [] It was found that traps baited with both the pheromone and fermented agave tissue captured significantly more weevils compared to other combinations. [] This suggests that volatile compounds released during agave fermentation might act synergistically with the pheromone to enhance attraction.
Q3: How does the genetic diversity of agave weevil populations affect their response to this compound?
A4: Studies have indicated that genetic variations, particularly in the mitochondrial DNA (mtDNA) of agave weevils, could be linked to differences in their responses to this compound. [] This suggests that populations with distinct genetic backgrounds, possibly due to geographical isolation or adaptation to different host plants, might exhibit varied sensitivities or preferences for the pheromone. This finding has implications for developing targeted pest management strategies based on regional variations in weevil populations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

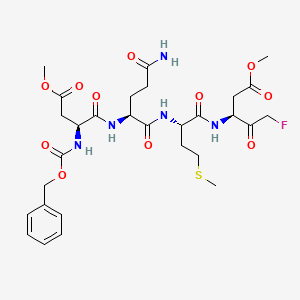
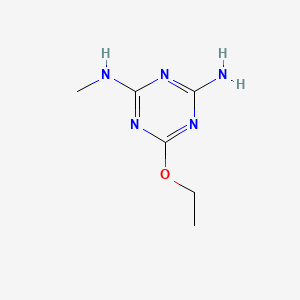


![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)
